molecular formula C11H20O3 B14272724 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal CAS No. 139685-62-4

3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal

Cat. No.: B14272724
CAS No.: 139685-62-4
M. Wt: 200.27 g/mol
InChI Key: NYBXHAPQWZGOSR-UHFFFAOYSA-N
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Description

3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal is an organic compound with a complex structure that includes a butanal backbone with a methyl group and an oxan-2-yl-oxy-methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methylbutanal with oxan-2-yl-oxy-methyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxan-2-yl-oxy-methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanoic acid.

    Reduction: 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The oxan-2-yl-oxy-methyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanol: A structurally similar compound with an alcohol group instead of an aldehyde.

    3-Methylbutanal: Lacks the oxan-2-yl-oxy-methyl substituent, making it less complex.

    2-Methyl-3-butanone: Contains a ketone group instead of an aldehyde.

Uniqueness

3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal is unique due to the presence of the oxan-2-yl-oxy-methyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various fields.

Properties

CAS No.

139685-62-4

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

3-methyl-2-(oxan-2-yloxymethyl)butanal

InChI

InChI=1S/C11H20O3/c1-9(2)10(7-12)8-14-11-5-3-4-6-13-11/h7,9-11H,3-6,8H2,1-2H3

InChI Key

NYBXHAPQWZGOSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC1CCCCO1)C=O

Origin of Product

United States

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